Cas no 825-51-4 (decahydronaphthalen-2-ol)

decahydronaphthalen-2-ol structure
decahydronaphthalen-2-ol structure
decahydronaphthalen-2-ol
825-51-4
C10H18O
154.249323368073
MFCD00004132
721390
13216

decahydronaphthalen-2-ol Properties

Names and Identifiers

    • 2-Naphthalenol,decahydro-
    • Decahydro-2-naphthol (mixture of isomers)
    • DECAHYDRO-2-NAPHTHOL
    • 2-Decalinol
    • 2-DECALOL
    • 2-Hydroxydecalin
    • Decahydronaphthol
    • Decahydronaphthol-2
    • Decahydronapthol-2
    • DECALIN-2-OL
    • Decaline,2-hydroxy
    • Decalin-2-ol (mixture of isomers)
    • decahydronaphthalen-2-ol
    • 2-Naphthalenol, decahydro-
    • 2-Naphthol, decahydro-
    • Naphthalen-2-ol, decahydro-
    • Decahydro-beta-naphthol
    • trans-Decahydro-2-naphthol
    • UPMAOXLCTXPPAG-UHFFFAOYSA-N
    • 2-Naphthalenol, decahydro-, (2R,4aR,8aS)-rel-
    • Decahydro-.beta.-naphthol
    • 2-Naphthalenol, decahydro-, (2R,4aR,8aR)-rel-
    • W
    • 2-Naphthol, decahydro- (6CI, 7CI, 8CI)
    • Decahydro-2-naphthalenol (ACI)
    • 2-Hydroxydecahydronaphthalene
    • Decahydro-β-naphthol
    • NSC 2332
    • NSC 71562
    • NSC 84186
    • β-Decalol
    • +Expand
    • MFCD00004132
    • UPMAOXLCTXPPAG-UHFFFAOYSA-N
    • 1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2
    • OC1CC2C(CCCC2)CC1
    • 0773927

Computed Properties

  • 154.13600
  • 1
  • 1
  • 0
  • 154.135765
  • 11
  • 133
  • 0
  • 0
  • 3
  • 0
  • 0
  • 1
  • 2.9
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 2.33760
  • 20.23000
  • n20/D 1.5(lit.)
  • 109 °C/14 mmHg(lit.)
  • 0.0±0.9 mmHg at 25°C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Not determined
  • Not determined
  • 0.996 g/mL at 25 °C(lit.)

decahydronaphthalen-2-ol Security Information

decahydronaphthalen-2-ol Customs Data

  • 2906199090
  • China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

decahydronaphthalen-2-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003PPV-25g
Decahydronaphthalen-2-ol
825-51-4 >95.0%(GC)
25g
$55.00 2024-04-21
A2B Chem LLC
AB72499-1g
Decahydro-2-naphthol
825-51-4 98%
1g
$10.00 2024-04-19
Aaron
AR003PY7-1g
Decahydronaphthalen-2-ol
825-51-4
1g
$14.00
abcr
AB140579-25 g
Decahydro-2-naphthol (mixture of isomers), 95%; .
825-51-4 95%
25 g
€47.50 2023-07-20
Alichem
A219006596-1000g
Decahydronaphthalen-2-ol
825-51-4 95%
1000g
$543.78 2023-09-01
Apollo Scientific
OR922613-25g
Decahydro-2-naphthol
825-51-4 95%
25g
£100.00 2024-05-23
Chemenu
CM141192-1000g
Decahydronaphthalen-2-ol
825-51-4 95%
1000g
$480
Enamine
EN300-20623-0.05g
decahydronaphthalen-2-ol
825-51-4 93%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
Y1209758-25G
decahydronaphthalen-2-ol
825-51-4 97%
25G
$65 2022-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8236-25G
decahydronaphthalen-2-ol
825-51-4 93%
25g
¥ 277.00 2023-04-13

decahydronaphthalen-2-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Catalysts: Potassium hydroxide Solvents: Isopropanol
Reference
Hydrogen transfer reduction of ketones catalyzed by Fluka K-10 montmorillonite
Dolmazon, David; et al, Journal of Molecular Catalysis A: Chemical, 1998, 136(2), 147-151

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Sand-supported organic reactions: sodium borohydride reduction of carbonyl compounds
Bram, Georges; et al, Journal of the Chemical Society, 1981, (20), 1066-7

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Ytterbium triflate Solvents: Isopropanol ;  overnight, reflux
1.2 Solvents: Chloroform ;  5 h, 4 °C
Reference
Ytterbium triflate catalysed Meerwein-Ponndorf-Verley (MPV) reduction
Mollica, Adriano; et al, Tetrahedron Letters, 2012, 53(7), 890-892

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Isopropanol ;  11 MPa, 175 °C
Reference
Synthesis and characterization of new aromatic polyesters containing cardo decahydronaphthalene groups
Honkhambe, Pandurang N.; et al, European Polymer Journal, 2010, 46(4), 709-718

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Isopropanol ;  10 h, 5 atm, 60 °C
Reference
Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions
Maegawa, Tomohiro; et al, Chemistry - A European Journal, 2009, 15(28), 6953-6963

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Diethyl ether
Reference
High pressure hydrogenation with Adams catalyst
Baker, Robert H.; et al, Journal of the American Chemical Society, 1947, 69, 1250-2

Synthetic Circuit 7

Reaction Conditions
Reference
Fused carbon rings. XII. A simple synthesis of derivatives of decalin from cyclohexanone and observations on cyclohexanespirobutyrolactone and allied compounds
Linstead, R. P.; et al, Journal of the Chemical Society, 1937, 1136, 1136-40

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Pyridine
Reference
Borohydride reduction of Δ1,9-2-octalone: cation influence and amine addition effects
D'Incan, E.; et al, Tetrahedron Letters, 1981, 22(10), 941-4

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Methanol ;  rt → 170 °C; 3 h, 14 MPa, 170 °C
Reference
Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols
Paterova, Iva; et al, Reaction Kinetics, 2019, 126(2), 829-839

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid
2.1 -
Reference
Fused carbon rings. XII. A simple synthesis of derivatives of decalin from cyclohexanone and observations on cyclohexanespirobutyrolactone and allied compounds
Linstead, R. P.; et al, Journal of the Chemical Society, 1937, 1136, 1136-40

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 Reagents: Sulfuric acid Solvents: Acetic acid
3.1 -
Reference
Fused carbon rings. XII. A simple synthesis of derivatives of decalin from cyclohexanone and observations on cyclohexanespirobutyrolactone and allied compounds
Linstead, R. P.; et al, Journal of the Chemical Society, 1937, 1136, 1136-40

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium ,  Graphite Solvents: Methanol ;  20 - 60 h, 1 atm, rt
Reference
Rhodium/graphite-catalyzed hydrogenation of carbocyclic and heterocyclic aromatic compounds
Falini, Giuseppe; et al, Synthesis, 2009, (14), 2440-2446

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: dl-Tartaric acid ,  Hydroxylapatite (Ca5(OH)(PO4)3) ,  Nickel Solvents: Hexane ;  10 bar, rt → 150 °C; 10 h, 150 °C
Reference
Tartaric Acid-Assisted Synthesis of Well-Dispersed Ni Nanoparticles Supported on Hydroxyapatite for Efficient Phenol Hydrogenation
Zhu, Longfei; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(32), 10526-10536

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ;  10 h, 60 °C
Reference
From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bonds
Al-hunaiti, Afnan; et al, Chemical Communications (Cambridge, 2016, 52(10), 2043-2046

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (suppoted with N-doped carbon material) Solvents: Hexane ;  20 bar, rt; rt → 200 °C; 5 h, 200 °C
Reference
Selective hydrogenolysis of lignin-derived aryl ethers over Co/C@N catalysts
Song, Qing-Lu; et al, Renewable Energy, 2020, 148, 729-738

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  2,2′-Bipyridine ,  Oxygen Catalysts: Hexakis[μ-(acetato-κO:κO′)]-μ3-oxotris(pyridine)triiron Solvents: Pyridine
Reference
Selective oxidation of saturated hydrocarbons using an electrochemical modification of the Gif system
Balavoine, Gilbert; et al, Tetrahedron Letters, 1986, 27(25), 2849-52

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Methanol ;  rt → 170 °C; 60 min, 14 MPa, 170 °C
Reference
Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols
Paterova, Iva; et al, Reaction Kinetics, 2019, 126(2), 829-839

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Carbon Solvents: Acetone ;  2 h, 3 MPa, 150 °C
Reference
Continuous Homogeneous Catalytic Oxidation of C-H Bonds by Metal-Free Carbon Dots with a Poly(ascorbic acid) Structure
Wang, Xiao; et al, ACS Applied Materials & Interfaces, 2022, 14(23), 26682-26689

decahydronaphthalen-2-ol Raw materials

decahydronaphthalen-2-ol Preparation Products

decahydronaphthalen-2-ol Suppliers

Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:825-51-4)
PENG XING
18871490324
1400878899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:825-51-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:825-51-4)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:825-51-4)
XU NV SHI
15221998634
1986399151@qq.com

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